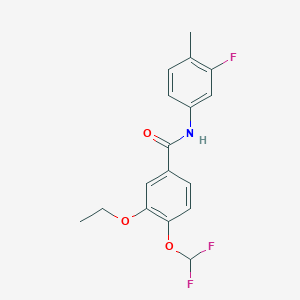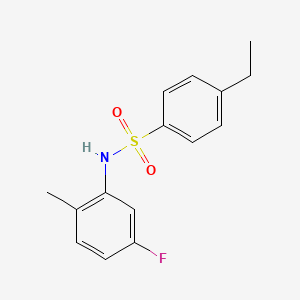
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, ethoxy, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, such as 3-fluoro-4-methoxyphenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methylphenyl isocyanate
- 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide
Uniqueness
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific interactions and effects can be leveraged for desired outcomes.
Properties
Molecular Formula |
C17H16F3NO3 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(3-fluoro-4-methylphenyl)benzamide |
InChI |
InChI=1S/C17H16F3NO3/c1-3-23-15-8-11(5-7-14(15)24-17(19)20)16(22)21-12-6-4-10(2)13(18)9-12/h4-9,17H,3H2,1-2H3,(H,21,22) |
InChI Key |
HCKSDEONYHVARM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)

methanone](/img/structure/B14932213.png)

![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)

![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)
![1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B14932267.png)
![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
